Uridine-5'-diphosphate disodium salt

Overview

Description

Mechanism of Action

Target of Action

Uridine-5’-diphosphate disodium salt, also known as UDP disodium salt, primarily targets the P2Y6 receptor . This receptor is a part of the P2Y receptor family, which is a group of G-protein coupled receptors activated by extracellular nucleotides . The P2Y6 receptor is selectively activated by UDP .

Mode of Action

UDP disodium salt acts as a potent, selective native agonist for the P2Y6 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, UDP disodium salt binds to the P2Y6 receptor, triggering a response .

Biochemical Pathways

UDP disodium salt plays a crucial role in various biochemical pathways. It is an endogenous metabolite that catalyzes the glucuronidation of a wide array of substrates . Glucuronidation is a major pathway that enhances the elimination of small lipophilic molecules, such as steroids, bilirubin, hormones, and drugs, making them more water-soluble . UDP disodium salt is also used in nucleic acid (RNA) biosynthesis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining the concentration of the compound that reaches the target site to exert its therapeutic effect .

Result of Action

Upon binding to the P2Y6 receptor, UDP disodium salt can induce various cellular responses. For instance, it has been shown to significantly induce microglial CCL2 and CCL3 mRNA expression . These chemokines play a role in the immune response, particularly in the recruitment of immune cells to sites of injury or infection .

Action Environment

The action, efficacy, and stability of UDP disodium salt can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially impact the activity and stability of many compounds .

Biochemical Analysis

Biochemical Properties

Uridine-5’-diphosphate disodium salt is involved in nucleic acid (RNA) biosynthesis and cell signaling . It serves as a substrate for enzymes such as RNA polymerases and GTPases . These enzymes are involved in a wide range of applications from the synthesis of RNA to the regulation of G-coupled protein receptors (GPCR) and cell signaling molecules .

Cellular Effects

Uridine-5’-diphosphate disodium salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It promotes chemotaxis and chemokinesis in microglial cells in response to neuronal damage . It also serves as a ligand for P2Y receptors .

Molecular Mechanism

At the molecular level, Uridine-5’-diphosphate disodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a P2Y6 receptor agonist and GPR105 receptor inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uridine-5’-diphosphate disodium salt change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Uridine-5’-diphosphate disodium salt vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

Uridine-5’-diphosphate disodium salt is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it may affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Uridine-5’-diphosphate disodium salt and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of UDP (sodium salt hydrate) can be achieved through enzymatic synthesis. One common method involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules . The enzymatic route offers regio- and stereo-selectivity without the need for protection of functional groups . For example, N-acetylglucosamine uridyltransferase (GlmU) from Escherichia coli can be used to pyrophosphorylate N-acetyl-d-glucosamine 1-phosphate to produce UDP-GlcNAc .

Industrial Production Methods

Industrial production of UDP (sodium salt hydrate) typically involves large-scale enzymatic synthesis. This method is preferred due to its efficiency and high yield compared to traditional chemical synthesis, which is laborious and time-consuming . The enzymatic process can be scaled up by proportionally increasing the amount of reagents and reaction volumes .

Chemical Reactions Analysis

Types of Reactions

UDP (sodium salt hydrate) undergoes various biochemical reactions, including glycosylation, where it acts as a donor of sugar moieties in the formation of glycosidic bonds . It can also participate in phosphorylation and pyrophosphorylation reactions.

Common Reagents and Conditions

Common reagents used in reactions involving UDP (sodium salt hydrate) include glycosyltransferases, ATP, and specific acceptor molecules such as N-acetylglucosamine . The reactions are typically carried out under mild conditions, such as at 25°C in a water bath .

Major Products Formed

The major products formed from reactions involving UDP (sodium salt hydrate) include various glycosylated compounds, such as UDP-GlcNAc and UDP-GalNAc, which are important in the biosynthesis of polysaccharides and glycoproteins .

Scientific Research Applications

UDP (sodium salt hydrate) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

UDP-α-D-Glucose (sodium salt hydrate): An endogenous nucleotide sugar involved in glycosyltransferase reactions and activation of P2Y14 receptor.

UDP-Glucuronic Acid (sodium salt hydrate): A nucleoside diphosphate sugar used in the biosynthesis of polysaccharides.

Uniqueness

UDP (sodium salt hydrate) is unique in its specific agonistic activity towards the P2Y6 receptor, which distinguishes it from other similar compounds like UDP-α-D-Glucose and UDP-Glucuronic Acid . This specificity allows it to play a distinct role in modulating inflammatory responses and immune cell functions .

Biological Activity

Uridine-5'-diphosphate disodium salt (UDP) is a nucleotide that plays a crucial role in various biological processes, including RNA biosynthesis and cell signaling. This article explores the biological activity of UDP, detailing its biochemical functions, applications in research, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C9H12N2Na2O12P2 |

| Molecular Weight | 448.12 g/mol |

| CAS Number | 27821-45-0 |

| Solubility | Slightly soluble in water |

| Appearance | White powder |

Biochemical Functions

UDP serves as a substrate for various enzymes involved in critical cellular processes:

- RNA Synthesis : UDP is phosphorylated to uridine triphosphate (UTP), which is essential for RNA polymerases during RNA synthesis .

- Cell Signaling : UDP acts as a signaling molecule through G-protein coupled receptors (GPCRs), influencing pathways such as Rho-signaling via Guanine Nucleotide Exchange Factors (GEFs) .

- Glycosylation : UDP derivatives are important in glycosylation reactions, contributing to the synthesis of glycoproteins and glycolipids .

Biological Activity

Recent studies have highlighted the role of uridine and its derivatives in regulating physiological processes:

- Food Intake Regulation : A study demonstrated that administration of uridine monophosphate (UMP) increased circulating uridine levels, correlating with enhanced hunger and food intake in healthy participants. The results indicated that circulating uridine levels could serve as a feedback mechanism for energy intake regulation .

- Cellular Proliferation : Research has shown that UDP can stimulate cellular proliferation in certain contexts, particularly in immune cells where it enhances the activity of lymphocytes and macrophages .

- Neuroprotective Effects : Some studies suggest that UDP may have neuroprotective properties, potentially influencing neuronal survival and function through its signaling pathways .

Study on Food Intake Regulation

In a placebo-controlled trial involving healthy participants, two doses of UMP (0.5 g and 1 g) were administered. The study found that:

- The lower dose significantly increased hunger ratings and caloric intake.

- Higher doses led to supraphysiological levels of uridine but did not correlate with increased food intake, indicating a complex dose-response relationship .

Role in Cancer Research

UDP has been utilized as a standard for quantifying metabolite levels in tumor interstitial fluid using liquid chromatography-mass spectrometry (LC-MS). This application aids in understanding the metabolic profiles of tumors and their microenvironments .

Properties

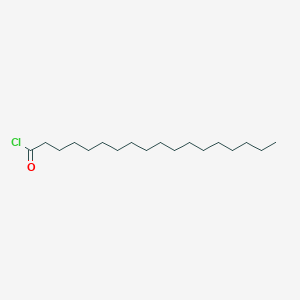

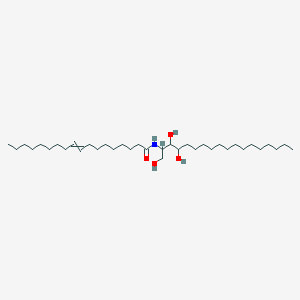

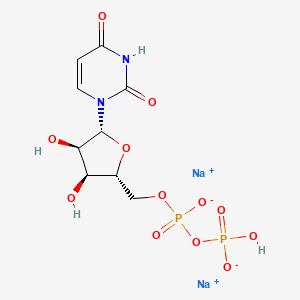

IUPAC Name |

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKVPFKBNNAXCE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

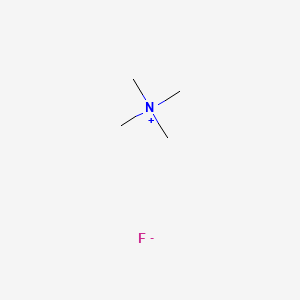

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Na2O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.